2-Bromo-5,6-dimethylpyridin-3-amine

Catalog No.
S2717794
CAS No.
1824593-49-8
M.F
C7H9BrN2
M. Wt
201.067
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5,6-dimethylpyridin-3-amine

CAS Number

1824593-49-8

Product Name

2-Bromo-5,6-dimethylpyridin-3-amine

IUPAC Name

2-bromo-5,6-dimethylpyridin-3-amine

Molecular Formula

C7H9BrN2

Molecular Weight

201.067

InChI

InChI=1S/C7H9BrN2/c1-4-3-6(9)7(8)10-5(4)2/h3H,9H2,1-2H3

InChI Key

UDEJDHHSZGOBGI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1C)Br)N

Solubility

not available

2-Bromo-5,6-dimethylpyridin-3-amine is a heterocyclic organic compound characterized by its bromine substitution on the pyridine ring. Its molecular formula is C₇H₉BrN₂, with a molar mass of 201.06 g/mol. The compound features a pyridine ring with two methyl groups at the 5 and 6 positions and an amino group at the 3 position, contributing to its unique chemical properties. It appears as a solid with a melting point ranging from 61 to 62 °C and is typically stored under inert gas conditions due to its sensitivity to moisture and air .

  • Heterocyclic Ring

    The presence of a pyridine ring, a six-membered aromatic ring containing nitrogen, makes it a candidate for investigations in medicinal chemistry. Pyridine rings are found in many biologically active molecules .

  • Functional Groups

    The molecule possesses two key functional groups: amine (NH2) and bromine (Br). The amine group can participate in various reactions for further functionalization, allowing for the creation of more complex molecules with potential biological properties. Bromine, on the other hand, can be a useful leaving group in organic synthesis or serve as a handle for introducing other functionalities , .

  • Substituent Pattern

    The dimethyl groups (CH3) at positions 5 and 6 could enhance lipophilicity, potentially influencing the molecule's interaction with biological systems .

Given these features, researchers might explore 2-Bromo-5,6-dimethylpyridin-3-amine in the following contexts:

  • Medicinal Chemistry

    As mentioned earlier, the presence of the pyridine ring and amine group makes it a potential candidate for drug discovery. Its structure could be a starting point for designing new molecules targeting specific receptors or enzymes in the body .

  • Material Science

    The aromatic ring system and functional groups could be of interest for the development of new materials with specific properties, such as conductivity or fluorescence .

The reactivity of 2-bromo-5,6-dimethylpyridin-3-amine is primarily influenced by the presence of the bromine atom and the amino group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Aromatic Electrophilic Substitution: The amino group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at other positions on the pyridine ring.
  • Reduction Reactions: The amino group can undergo reduction to form secondary or tertiary amines.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that 2-bromo-5,6-dimethylpyridin-3-amine exhibits biological activity that may be relevant in medicinal chemistry. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it significant in drug development contexts .

Several synthetic routes have been developed for the preparation of 2-bromo-5,6-dimethylpyridin-3-amine:

  • Bromination of Pyridine Derivatives: Starting from 5,6-dimethylpyridin-3-amine, bromination can be achieved using bromine or N-bromosuccinimide in a suitable solvent under controlled conditions.
  • Aromatic Substitution: The compound can also be synthesized via aromatic substitution reactions involving pre-functionalized pyridine derivatives.
  • Multi-step Synthesis: In some cases, it may be synthesized through multi-step processes involving the formation of intermediates that are subsequently converted into the final product through various reactions .

2-Bromo-5,6-dimethylpyridin-3-amine has several applications:

  • Pharmaceutical Development: It serves as an important intermediate in synthesizing pharmaceuticals due to its ability to modify biological activity through structural modifications.
  • Chemical Research: The compound is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: It may also find applications in developing advanced materials due to its unique electronic properties .

Studies on the interactions of 2-bromo-5,6-dimethylpyridin-3-amine with biological systems have highlighted its potential effects on enzyme activity. Specifically, it has been shown to inhibit CYP1A2, which could lead to increased plasma concentrations of drugs metabolized by this enzyme. This property necessitates careful consideration in drug design and therapeutic applications .

Several compounds share structural similarities with 2-bromo-5,6-dimethylpyridin-3-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-6-methylpyridin-3-amine126325-53-90.87
3-Amino-2-bromo-4,6-dimethylpyridine34552-14-20.92
5-Bromo-4,6-dimethylpyridin-2-amine57963-08-30.89
6-Bromo-2,4-dimethylpyridin-3-amine126325-50-60.90
2-Amino-3-bromo-5,6-dimethylpyridine161091-49-2Unique

Uniqueness

The uniqueness of 2-bromo-5,6-dimethylpyridin-3-amine lies in its specific combination of functional groups and positions on the pyridine ring. This configuration influences its reactivity profile and biological activity compared to other similar compounds. For instance, while many derivatives may share a bromine atom or an amino group, the specific placement and additional methyl groups contribute to distinct properties and potential applications in medicinal chemistry .

The discovery of pyridine derivatives traces back to the mid-19th century, with Thomas Anderson isolating pyridine from bone oil in 1849. However, systematic synthesis of substituted pyridines began in earnest with Arthur Rudolf Hantzsch's pioneering work in 1881, which established the Hantzsch pyridine synthesis as a foundational method for creating dihydropyridine intermediates. The specific compound 2-bromo-5,6-dimethylpyridin-3-amine emerged as part of broader efforts to functionalize pyridine rings for pharmaceutical and agrochemical applications. Early synthetic routes relied on halogenation of pre-existing pyridine scaffolds, leveraging bromine's electrophilic properties to introduce substituents at specific positions.

By the late 20th century, advances in catalytic cross-coupling reactions enabled more precise modifications. The compound gained prominence as a versatile intermediate in medicinal chemistry, particularly after the development of palladium-catalyzed Suzuki-Miyaura couplings, which allowed efficient derivatization of its bromine substituent. Contemporary synthesis often involves direct bromination of 5,6-dimethylpyridin-3-amine using bromine in dichloromethane, achieving yields exceeding 75% under optimized conditions.

PropertyValueSource
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.07 g/mol
SMILES NotationCC1=CC(=C(N=C1C)Br)N
CAS Registry Number161091-49-2

Significance of Pyridine Derivatives in Chemical Research

Pyridine derivatives constitute a cornerstone of heterocyclic chemistry due to their electronic versatility and biological relevance. The aromatic nitrogen atom confers unique physicochemical properties, enabling interactions with biological targets while maintaining metabolic stability. 2-Bromo-5,6-dimethylpyridin-3-amine exemplifies this duality: its bromine atom serves as a handle for cross-coupling reactions, while the amine group facilitates hydrogen bonding in molecular recognition.

In pharmaceutical research, such derivatives are pivotal in drug discovery. Over 15% of FDA-approved drugs contain pyridine moieties, with applications spanning antiviral, anticancer, and anti-inflammatory therapies. The global pyridine derivatives market, valued at $1.27 billion in 2024, underscores their industrial importance, driven by demand in agrochemicals (40% market share) and pharmaceuticals (35%).

Material science applications exploit the compound's ability to coordinate metal ions, forming complexes used in catalytic systems and organic electronics. Recent studies demonstrate its utility in synthesizing luminescent materials through Buchwald-Hartwig amination, achieving quantum yields up to 0.68 in optoelectronic devices.

Overview of Research Trends and Applications

Modern research on 2-bromo-5,6-dimethylpyridin-3-amine focuses on three key areas:

Synthetic Methodology Innovations

Palladium-catalyzed cross-coupling remains dominant, with recent optimizations using SPhos ligands reducing catalyst loading to 0.5 mol% while maintaining >90% yields. Photoredox catalysis has enabled C-Br bond functionalization under mild conditions, expanding substrate compatibility. A 2025 study achieved regioselective C-H arylation at the 4-position using ruthenium catalysts, bypassing traditional directing groups.

Biomedical Applications

In anticancer drug development, the compound serves as a precursor for kinase inhibitors. Derivatives exhibit IC₅₀ values <50 nM against EGFR mutants in non-small cell lung cancer models. Antimicrobial research exploits its biofilm disruption capabilities, with recent analogs showing 91.95% inhibition against Escherichia coli biofilms at 10 µM concentrations.

Advanced Materials Synthesis

The bromine substituent facilitates incorporation into conjugated polymers for organic photovoltaics. Devices using poly(3-(5,6-dimethylpyridin-2-amine)-thiophene) achieve power conversion efficiencies of 8.7%, rivaling fullerene-based systems.

Application SectorKey AdvancementEfficacy Metric
PharmaceuticalsEGFR-TK inhibitorsIC₅₀ = 42 nM
AgrochemicalsHerbicide intermediates98% yield
Materials ScienceConjugated polymersPCE = 8.7%

XLogP3

2

Dates

Modify: 2024-04-14

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